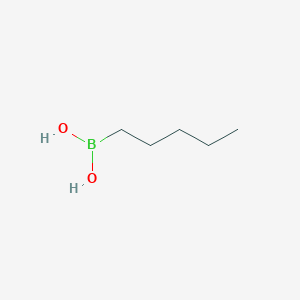

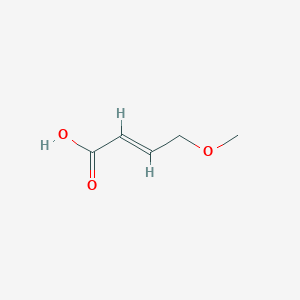

(E)-4-methoxybut-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (E)-4-methoxybut-2-enoic acid and related compounds involves several chemical reactions, including enantioselective hydrogenation and catalytic transformations. For instance, the enantioselective hydrogenation of related methoxy-containing unsaturated acids to key intermediates showcases the importance of stereochemistry in the synthesis process (Andrushko et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds related to (E)-4-methoxybut-2-enoic acid has been characterized through X-ray crystallography, demonstrating the significance of intramolecular and intermolecular interactions in stabilizing these molecules. These studies highlight the role of methoxy groups in contributing to molecular stability through interactions such as hydrogen bonding and π-π stacking (Venkatesan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (E)-4-methoxybut-2-enoic acid and its analogs often explore the reactivity of the methoxy and carboxylic acid functionalities. For example, studies on the stereoselective synthesis of related compounds emphasize the versatility of these functional groups in organic synthesis (Li et al., 2006).

Physical Properties Analysis

The physical properties of (E)-4-methoxybut-2-enoic acid derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and synthesis. The characterization of these properties often involves spectroscopic techniques and thermal analysis (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties of (E)-4-methoxybut-2-enoic acid, including its reactivity, stability, and interaction with other chemical entities, are fundamental to its applications in synthetic chemistry. Investigations into its reactions with different substrates and under various conditions provide insights into its chemical behavior and potential uses (Pimenova et al., 2003).

Applications De Recherche Scientifique

Synthesis and Characterization

- Novel Fatty Acid Isolation and Synthesis : A novel fatty acid, (−)-7-methoxydodec-4(E)-enoic acid, was isolated from the marine Cyanophyte Lyngbya majuscula, and its synthesis along with three of its isomers was reported, demonstrating the compound's significance in marine biology and organic chemistry (Mesguiche et al., 1999).

Chemical Properties and Interactions

- Hydrogen-bonded Chains Formation : In a study of (E)-4-methoxycinnamic acid, it was found that molecules are linked into chains by paired O—H⋯O hydrogen bonds and weak C—H⋯O interactions, resulting in a three-dimensional network structure. This highlights the compound's potential in materials science and crystallography (Yang et al., 2006).

Biochemical Applications

- Enzymatic Synthesis Inhibitor : L-2-Amino-4-methoxy-cis-but-3-enoic acid was identified as a potent inhibitor of ATP: L-methionine adenosyltransferase isozymes, showing its significance in enzymology and potential therapeutic applications (Sufrin et al., 1982).

Synthetic Methods Development

- Stereoselective Synthesis : Research on (E)-2,3-Dibromobut-2-enoic acid and related compounds, including 4-Methoxy-2-butynoic acid, demonstrates advances in stereoselective synthesis, which is vital for creating specific molecular configurations in drug development and organic synthesis (Ngi et al., 2008).

Luminescence and Crystallography

- Luminescent Molecular Crystals : The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid led to the development of organic molecular crystals with stable photoluminescence, important for materials science and optical applications (Zhestkij et al., 2021).

Medicinal Chemistry and Drug Synthesis

- Intermediate in Aliskiren Synthesis : The enantioselective hydrogenation of an (E)-2-butenoid compound was key in synthesizing a critical intermediate for Aliskiren, a renin inhibitor, illustrating the compound's role in medicinal chemistry and drug development (Andrushko et al., 2008).

Safety And Hazards

Information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures would be included here.

Orientations Futures

This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound.

For a specific compound, these details would be gathered from scientific literature. If you have a different compound in mind or need information on a specific aspect of “(E)-4-methoxybut-2-enoic acid”, feel free to ask!

Propriétés

IUPAC Name |

(E)-4-methoxybut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJKRWXDNYZASL-NSCUHMNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-methoxybut-2-enoic acid | |

CAS RN |

63968-74-1 |

Source

|

| Record name | (2E)-4-methoxybut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.